2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is a complex organic compound that features a bromophenyl group, an oxoethyl group, and a sulfonylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.
Esterification: The 4-bromophenylacetic acid is then esterified with 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxoethyl group can be reduced to a hydroxyl group or further oxidized to a carboxyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Corresponding acids.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is explored for its potential in creating advanced materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxoethyl and sulfonylbenzoate groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22BrNO5S |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C21H22BrNO5S/c1-15-10-12-23(13-11-15)29(26,27)19-8-4-17(5-9-19)21(25)28-14-20(24)16-2-6-18(22)7-3-16/h2-9,15H,10-14H2,1H3 |
InChI Key |
PYUKDSVLCPZRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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